molecular formula C18H15N3O2 B14139579 (5-{1-[(Pyridin-4-yl)methyl]-1H-indazol-3-yl}furan-2-yl)methanol CAS No. 205578-29-6

(5-{1-[(Pyridin-4-yl)methyl]-1H-indazol-3-yl}furan-2-yl)methanol

Cat. No.: B14139579
CAS No.: 205578-29-6
M. Wt: 305.3 g/mol
InChI Key: TXGXOAXJDXMWPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-{1-[(Pyridin-4-yl)methyl]-1H-indazol-3-yl}furan-2-yl)methanol is a complex organic compound that features a unique structure combining a pyridine ring, an indazole moiety, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-{1-[(Pyridin-4-yl)methyl]-1H-indazol-3-yl}furan-2-yl)methanol typically involves multi-step organic reactions. One common approach is to start with the preparation of the indazole core, followed by the introduction of the pyridine and furan rings. The final step often involves the addition of the methanol group.

    Indazole Core Formation: The indazole core can be synthesized through the cyclization of hydrazine derivatives with ortho-substituted aromatic aldehydes under acidic conditions.

    Pyridine Ring Introduction: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable leaving group on the indazole core.

    Furan Ring Formation: The furan ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and a suitable catalyst.

    Methanol Group Addition: The final step involves the addition of the methanol group, which can be achieved through a reduction reaction using a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can further modify the functional groups, such as reducing the pyridine ring to a piperidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or furan rings are substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (5-{1-[(Pyridin-4-yl)methyl]-1H-indazol-3-yl}furan-2-yl)methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development, particularly in the areas of anti-cancer and anti-inflammatory therapies.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound is explored for its potential applications in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for use in high-performance materials with specific functionalities.

Mechanism of Action

The mechanism of action of (5-{1-[(Pyridin-4-yl)methyl]-1H-indazol-3-yl}furan-2-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-4-yl)pyridin-4-amine: This compound shares the pyridine moiety and has similar biological activities.

    4-aminopyridine: Known for its use in medicinal chemistry, particularly in the treatment of neurological disorders.

    Tris(pyridin-4-yl)amine: Used in materials science for its unique electronic properties.

Uniqueness

(5-{1-[(Pyridin-4-yl)methyl]-1H-indazol-3-yl}furan-2-yl)methanol is unique due to its combination of three distinct aromatic rings and a methanol group. This structure provides a versatile platform for chemical modifications and the development of new compounds with diverse applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

205578-29-6

Molecular Formula

C18H15N3O2

Molecular Weight

305.3 g/mol

IUPAC Name

[5-[1-(pyridin-4-ylmethyl)indazol-3-yl]furan-2-yl]methanol

InChI

InChI=1S/C18H15N3O2/c22-12-14-5-6-17(23-14)18-15-3-1-2-4-16(15)21(20-18)11-13-7-9-19-10-8-13/h1-10,22H,11-12H2

InChI Key

TXGXOAXJDXMWPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2CC3=CC=NC=C3)C4=CC=C(O4)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.